molecular formula C12H8F3N3O4 B10909796 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B10909796
M. Wt: 315.20 g/mol
InChI Key: QLPYRINEACCJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively. The pyrazole moiety is connected via a methylene (-CH₂-) bridge to a benzoic acid group.

Properties

Molecular Formula

C12H8F3N3O4

Molecular Weight

315.20 g/mol

IUPAC Name

3-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5H2,(H,19,20)

InChI Key

QLPYRINEACCJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-nitro-3-(trifluoromethyl)-1H-pyrazole is reacted with 3-(bromomethyl)benzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. A base like potassium carbonate (K₂CO₃) facilitates deprotonation of the pyrazole nitrogen, enhancing nucleophilicity for the alkylation step. The reaction is conducted at 20–80°C for 12–24 hours, yielding the target compound after aqueous workup and recrystallization.

Example Protocol (Source 5):

  • Reagents: 3-(Bromomethyl)benzoic acid (20 mmol), 4-nitro-3-(trifluoromethyl)-1H-pyrazole (20 mmol), K₂CO₃ (20 mmol), ethanol (50 mL).

  • Conditions: Stirring at 20°C for 17 hours.

  • Workup: Evaporation under reduced pressure, acidification with HCl, and extraction with ethyl acetate.

  • Yield: ~85% after recrystallization.

Solvent and Base Optimization

The choice of solvent significantly impacts reaction efficiency. Ethanol minimizes side reactions compared to DMF, while K₂CO₃ outperforms weaker bases like triethylamine in achieving complete conversion. Elevated temperatures (e.g., 80°C) reduce reaction time but may necessitate pressure-resistant equipment.

Multi-Step Synthesis via Pyrazole Ring Formation

An alternative approach constructs the pyrazole core de novo, followed by nitration, trifluoromethylation, and final alkylation. This method is advantageous for scalability and intermediate purification.

Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is prepared by reacting ethyl trifluoroacetoacetate with hydrazine hydrate under acidic conditions.

Final Alkylation

The nitro-trifluoromethyl pyrazole is alkylated with 3-(bromomethyl)benzoic acid as described in Section 1. This multi-step route achieves an overall yield of 60–70%.

Synthesis via Ester Intermediate and Hydrolysis

To circumvent solubility issues, the benzoic acid group is introduced as a methyl ester, which is later hydrolyzed.

Ester Alkylation

3-(Bromomethyl)benzoic acid methyl ester reacts with 4-nitro-3-(trifluoromethyl)-1H-pyrazole under similar alkylation conditions. The ester intermediate is isolated in 90% yield using ethyl acetate/hexane recrystallization.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at 60°C for 4 hours. Acidification with HCl precipitates the final product with >95% purity.

Catalytic and Process Optimization

Recent patents highlight innovations in selectivity and crystal morphology:

Acid Catalysis for Enhanced Selectivity

Trifluoroacetic acid (0.1 eq) as a catalyst in aqueous ethanol improves regioselectivity to 99:1 (desired isomer:byproduct), compared to 96:4 without catalysis. This reduces purification costs and enhances yield to 88%.

Solvent-Free Conditions

Conducting the alkylation in aqueous medium without additional solvents minimizes waste. Ethanol generated in situ facilitates crystallization, yielding platelet-like crystals for efficient filtration.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Direct Alkylation85%98%Short reaction time; minimal stepsRequires pure pyrazole starting material
Multi-Step Synthesis70%95%Scalable; intermediates characterizedLabor-intensive; higher cost
Ester Hydrolysis90%99.7%Avoids solubility issues; high purityAdditional hydrolysis step required
Catalytic (TFA) Alkylation88%99.5%Superior selectivity; reduced byproductsCatalyst cost

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The benzoic acid group undergoes esterification under acidic conditions. For example:

  • Reagents : Methanol, concentrated sulfuric acid

  • Conditions : Microwave-assisted reflux at 300 MHz for 90 minutes

  • Product : Methyl 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate

  • Key Data :

    • IR spectrum shows loss of broad -OH stretch (~2500–3000 cm⁻¹) and appearance of ester C=O stretch at ~1716 cm⁻¹ .

    • ¹H NMR confirms methyl ester proton resonance at δ 3.81 ppm .

Hydrazide Formation

The ester derivative reacts with hydrazine hydrate to form a hydrazide:

  • Reagents : Hydrazine hydrate, ethanol

  • Conditions : Reflux in a microwave oven until completion

  • Product : 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzohydrazide

  • Key Data :

    • IR spectrum shows N-H stretches at ~3205 cm⁻¹ and C=O stretch at ~1655 cm⁻¹ .

    • Elemental analysis aligns with theoretical values for C, H, and N .

Schiff Base Condensation

The hydrazide reacts with aromatic aldehydes to form hydrazone derivatives:

Aldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
Phenyl4.082.9253
4-Chlorophenyl3.595.7238
4-Bromophenyl3.086.3279
  • Reagents : Aldehyde, orthophosphoric acid (catalyst), ethanol

  • Conditions : Reflux followed by cooling to 5°C .

  • Product : Substituted hydrazones (e.g., 5a–o derivatives in Table 1 ).

Nitro Group Reduction

The nitro group can be reduced to an amine under catalytic hydrogenation:

  • Reagents : H₂ gas, palladium on carbon (Pd/C)

  • Conditions : Room temperature, atmospheric pressure

  • Product : 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Key Impact :

    • Increased solubility in polar solvents due to the amino group .

    • Enhanced potential for further functionalization (e.g., acylation) .

Comparative Reactivity with Structural Analogs

The trifluoromethyl and nitro groups significantly influence reactivity compared to analogs:

CompoundKey Functional GroupsReactivity Differences
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acidLacks nitro groupLower electrophilicity; reduced redox activity
4-Nitrobenzoic acidLacks pyrazole and CF₃ groupsLimited capacity for cyclization or substitution

Mechanistic Insights

  • Electron-Withdrawing Effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the pyrazole ring, directing electrophilic attacks to the meta position relative to these groups .

  • Steric Hindrance : The methylene bridge between the pyrazole and benzoic acid limits rotational freedom, favoring regioselective reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including those with trifluoromethyl groups, exhibit potent anticancer properties. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, leading to improved bioactivity against various cancer cell lines.

Case Study : A study reported that 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid showed significant inhibition of tumor growth in xenograft models when administered at specific doses, demonstrating its potential as an anticancer agent .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as phospholipase A2. Inhibition of this enzyme can lead to a reduction in tumor-associated inflammation and metastasis.

Data Table: Enzymatic Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acidPhospholipase A210
Other DerivativePhospholipase A220

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin in animal models, with no significant adverse effects observed at therapeutic doses.

Case Study : In a series of toxicity tests on rats, doses up to 100 mg/kg did not result in any observable toxic effects, suggesting that the compound is relatively safe for further development .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activity. Its unique structure allows for modifications that can lead to new pharmacophores.

Data Table: Synthetic Routes

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic Substitution3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acidNew Derivative A85
Coupling Reaction3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acidNew Derivative B90

Mechanism of Action

The mechanism of action of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7)
  • Structure : Differs by replacing -CF₃ with bromine (-Br) at the pyrazole’s 3-position.
  • Molecular Weight : 326.10 g/mol (vs. ~308.18 g/mol for the target compound).
  • Impact: Bromine’s higher atomic weight and polarizability increase molecular volume and may enhance halogen bonding in biological systems.
3-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (Hydrochloride Salt)
  • Structure: Replaces nitro (-NO₂) with an amino (-NH₂) group at the pyrazole’s 4-position.
  • Impact: The amino group is electron-donating, increasing the pyrazole ring’s basicity and reducing the benzoic acid’s acidity. The hydrochloride salt form () enhances aqueous solubility compared to the free acid .

Positional Isomerism and Linker Modifications

4-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 320-37-6)
  • Structure : Nitro and -CF₃ groups are on the benzoic acid ring rather than the pyrazole.
  • Impact : Positional isomerism shifts electronic effects; the nitro group ortho to the carboxylic acid increases acidity (lower pKa) due to resonance withdrawal. This reduces pyrazole-mediated steric interactions .
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid (CAS 1429419-12-4)
  • Structure : Benzoic acid is linked via an ether (-O-) bridge instead of methylene.
  • Molecular weight is 263.21 g/mol, lower than the target compound .

Functional Group Replacements

4-(3-Amino-4-bromo-pyrazol-1-ylmethyl)-benzoic Acid Hydrazide
  • Structure : Replaces carboxylic acid (-COOH) with hydrazide (-CONHNH₂).
  • Impact : Hydrazide groups are more nucleophilic and may form stable complexes with metal ions, altering applications in catalysis or chelation therapies .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole) Key Properties
Target Compound C₁₂H₉F₃N₃O₄ ~308.18 4-NO₂, 3-CF₃ High logP (~2.2), strong acidity
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 326.10 4-NO₂, 3-Br Increased halogen bonding potential
3-{[4-Amino-3-CF₃-1H-pyrazol-1-yl]methyl}benzoic acid·HCl C₁₂H₁₁ClF₃N₃O₂ 329.68 4-NH₂, 3-CF₃ Enhanced solubility in polar solvents
4-Nitro-2-CF₃-benzoic acid C₈H₄F₃NO₄ 235.11 N/A (on benzoic acid) Lower pKa (~1.5) due to nitro position

Biological Activity

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the pyrazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is C12H10F3N3O2C_{12}H_{10}F_3N_3O_2 with a molecular weight of approximately 253.14 g/mol. Its structure can be represented as follows:

Structure C12H10F3N3O2\text{Structure }\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This compound features a benzoic acid core, a trifluoromethyl group, and a pyrazole ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid with trifluoromethyl substitutions can inhibit the growth of various bacterial strains. The incorporation of the pyrazole ring may further amplify this effect by interacting with bacterial enzymes or receptors.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has been explored in several studies. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced pain and inflammation, making it a candidate for analgesic drugs.

Case Studies

  • Antitumor Activity : In a study examining the effects of various trifluoromethylated compounds on cancer cell lines, 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid exhibited significant cytotoxicity against human cancer cell lines such as HCT116 and HePG2. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted the compound’s ability to protect neuronal cells from oxidative stress-induced damage. This was linked to its capacity to modulate signaling pathways involved in cell survival.

The biological activity of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is believed to stem from its interaction with various molecular targets:

  • Binding Affinity : The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and increased binding affinity to target proteins.
  • Enzyme Interaction : The structural features facilitate interactions with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureActivityReferences
4-Amino-3-(trifluoromethyl)-1H-pyrazoleStructureAntimicrobial
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidStructureAntitumor
Benzamide derivativesStructureAnti-inflammatory

Q & A

Q. Intermediate characterization :

  • NMR spectroscopy : Confirms regioselectivity of pyrazole substitution (e.g., distinguishing 1H-pyrazole vs. 2H-pyrazole isomers via proton shifts) .
  • HPLC/MS : Monitors reaction progress and quantifies impurities (>95% purity threshold for biological assays) .

Advanced: How does the trifluoromethyl group influence the compound’s bioactivity and physicochemical properties?

Answer:
The trifluoromethyl (-CF₃) group:

  • Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0), critical for cellular uptake .
  • Improves metabolic stability : Resists oxidative degradation compared to methyl or chloro analogs, as seen in COX-2 inhibitor studies .
  • Modulates electronic effects : Electron-withdrawing nature stabilizes the pyrazole ring, affecting binding affinity to targets like enzymes or receptors.

Q. Methodological validation :

  • Comparative SAR studies : Synthesize analogs with -CH₃, -Cl, or -NO₂ groups at the 3-position and assess IC₅₀ values in enzyme inhibition assays .
  • Computational modeling : Density Functional Theory (DFT) calculations to analyze charge distribution and steric effects .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole CH vs. benzoic acid aromatic protons) and confirms substitution patterns .
  • HPLC with UV/ELSD detection : Quantifies purity (≥95%) and detects byproducts like unreacted pyrazole intermediates .
  • Elemental analysis : Validates empirical formula (e.g., C₁₂H₉F₃N₃O₄) within ±0.3% error .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, enzyme isoforms).
  • Impurity profiles : Trace intermediates (e.g., des-nitro analogs) may exhibit off-target effects.

Q. Strategies :

  • Standardize assays : Use validated protocols (e.g., COX-2 inhibition assays with recombinant human enzyme) .
  • Reproduce key findings : Cross-validate in orthogonal models (e.g., in vitro vs. ex vivo inflammation models).
  • Purify compounds rigorously : Employ preparative HPLC to isolate batches with >99% purity for dose-response studies .

Advanced: How can computational modeling predict binding affinity to targets like COX-2?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the compound’s nitro/trifluoromethyl groups and COX-2’s hydrophobic active site (e.g., Val523, Tyr355) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking with His90 .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing -NO₂ with -NH₂) .

Basic: What are common impurities during synthesis, and how are they controlled?

Answer:

  • Byproducts :
    • Des-nitro analogs : Formed via incomplete nitration; minimized using excess HNO₃/H₂SO₄ at 0–5°C .
    • Di-substituted pyrazoles : Controlled by stoichiometric ratios (1:1 pyrazole:benzyl halide).
  • Mitigation :
    • Crystallization : Recrystallize from ethanol/water to remove polar impurities.
    • Column chromatography : Silica gel (hexane/EtOAc gradient) isolates the target compound .

Advanced: What is the role of the nitro group in stability and reactivity?

Answer:

  • Electrophilic reactivity : The -NO₂ group facilitates nucleophilic aromatic substitution (e.g., with amines to form amino analogs) .
  • Photostability risks : Nitro groups can degrade under UV light; stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours .
  • Redox activity : Nitro may be reduced to -NH₂ in vivo, altering bioavailability. Cyclic voltammetry (CV) assesses reduction potentials .

Advanced: How do structural modifications at the pyrazole ring impact pharmacological profiles?

Answer:

  • Nitro to amino substitution : Reduces COX-2 selectivity but improves solubility (e.g., 4-amino analog’s IC₅₀ increases from 10 nM to 50 nM) .
  • Trifluoromethyl to methyl : Lowers metabolic stability (t₁/₂ decreases from 8 h to 2 h in liver microsomes) .
  • Methodology :
    • Parallel synthesis : Generate a library of analogs with varied substituents.
    • Pharmacokinetic profiling : Assess oral bioavailability (%F) and plasma protein binding via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.